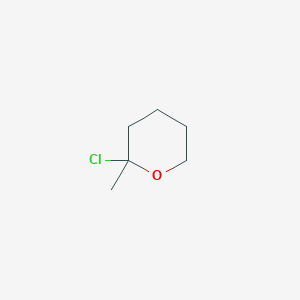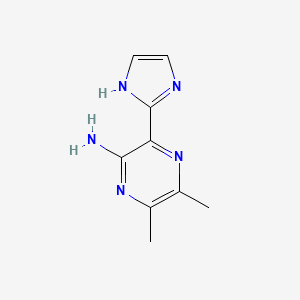
5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid typically involves the reaction of 2-aminothiazole with pyrazine-2-carboxylic acid under specific conditions. One common method involves the use of a catalyst-free multicomponent reaction in an aqueous ethanol medium at 80°C . This method is advantageous due to its green credentials, faster reaction times, and higher product yields.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry, such as the use of non-toxic solvents and energy-efficient processes, are likely to be employed to scale up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of bacterial DNA. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
Pyrazine-2-carboxylic acid: Studied for its potential anti-inflammatory and antimicrobial properties.
Uniqueness
5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid is unique due to the combination of the thiazole and pyrazine rings in its structure. This combination may enhance its biological activities and make it more effective in certain applications compared to its individual components .
Properties
Molecular Formula |
C8H6N4O2S |
|---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
5-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2S/c9-8-12-3-6(15-8)4-1-11-5(2-10-4)7(13)14/h1-3H,(H2,9,12)(H,13,14) |
InChI Key |
LVAKJACLKOEAIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


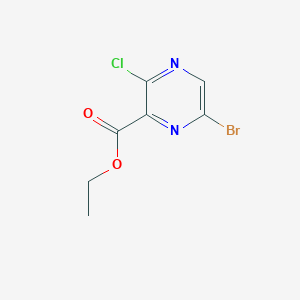

![2-tert-butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde](/img/structure/B13110783.png)
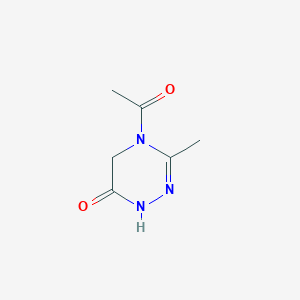

![7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110800.png)
![7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one](/img/structure/B13110805.png)
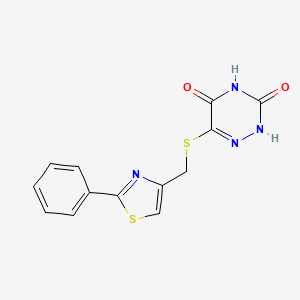
![7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13110827.png)
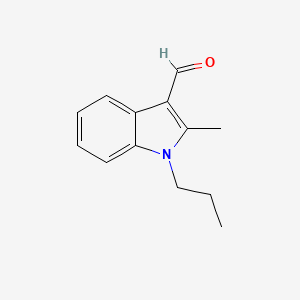

![2-(1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B13110859.png)
